Product packaging for 3,4-Diethoxyaniline(Cat. No.:CAS No. 39052-12-5)

3,4-Diethoxyaniline

Cat. No.: B1332076
CAS No.: 39052-12-5
M. Wt: 181.23 g/mol
InChI Key: IKYZLUAAOLUOFW-UHFFFAOYSA-N
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Description

3,4-Diethoxyaniline is an aromatic amine compound where the amino group is activated by the presence of ethoxy substituents at the meta and para positions. This electronic activation makes it a versatile and reactive intermediate (building block) in organic synthesis and chemical research . It is commonly used in the preparation of various quinoline derivatives and other heterocyclic compounds that are valuable in pharmaceutical research and development . Furthermore, its structure lends itself to applications in the synthesis of dyes and pigments . As a key building block, it also serves as a tool for studying biochemical processes and can act as an inhibitor in specific chemical reactions to prevent undesired side pathways . This product is intended for research and development purposes only. It is not intended for personal, household, veterinary, drug, or food use. All information is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1332076 3,4-Diethoxyaniline CAS No. 39052-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZLUAAOLUOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334498
Record name 3,4-Diethoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39052-12-5
Record name 3,4-Diethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diethoxyaniline
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Synthetic Methodologies and Reaction Pathways for 3,4 Diethoxyaniline

Advanced Synthetic Routes to 3,4-Diethoxyaniline

The preparation of this compound often begins with precursors that are strategically modified to introduce the desired ethoxy and amino functionalities.

One common synthetic strategy involves the alkylation of precursor molecules containing hydroxyl groups, such as catechols or their derivatives. A specific example starts with 4-nitrocatechol, where the two hydroxyl groups are ethylated. researchgate.net This reaction is typically performed using an ethylating agent like ethyl iodide in the presence of a base, such as sodium hydride, to yield 3,4-diethoxynitrobenzene. researchgate.net This intermediate is then subsequently converted to the target aniline (B41778). This approach is foundational, as it builds the diethoxy framework before the final functional group modification to an amine. Other potential starting materials include 3,4-dihydroxyaniline. google.com

Functional group interconversion is central to the synthesis of this compound. The most critical transformation is the reduction of a nitro group to an amine. The synthesis of this compound is commonly achieved through the catalytic reduction of its nitro precursor, 3,4-diethoxynitrobenzene. chemicalbook.comdatapdf.com This reductive step is highly efficient and is a cornerstone of many synthetic pathways leading to this compound.

More complex strategies may also involve oxidative steps. For instance, in pathways starting from lignin-derived monomers like 4-propylguaiacol, a sequence involving benzylic oxidation followed by a Beckmann rearrangement is used to introduce the nitrogen atom, which is ultimately converted to the aniline moiety. nih.gov

The final product, this compound, is an amine and can be converted into a salt to improve its handling and stability. The formation of this compound hydrochloride is a common practice. This salt form typically presents as a white to off-white crystalline solid. cymitquimica.com Converting the amine to its hydrochloride salt enhances its stability and increases its solubility in aqueous solutions and other polar solvents, which is advantageous for storage and for use in subsequent reactions or biological assays. cymitquimica.com

Another synthetic approach is the alkoxylation of aniline derivatives. This method starts with a molecule that already contains the aniline functional group and introduces the two ethoxy groups. A sophisticated strategy that exemplifies this concept begins with a lignin-derived precursor, 4-propylguaiacol. nih.gov Through a series of reactions including O-alkylation, benzylic oxidation, and a crucial Beckmann rearrangement to introduce the nitrogen atom, valuable 3,4-dialkoxyanilines are synthesized. nih.gov This demonstrates a creative pathway where the final aniline functionality is constructed on a pre-existing aromatic structure.

The catalytic hydrogenation of 3,4-Diethoxy Nitrobenzene is a highly effective and widely reported method for producing this compound. datapdf.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. A common catalyst for this transformation is 10% palladium on activated carbon (Pd/C). researchgate.netchemicalbook.com The reaction is typically carried out in a solvent such as ethanol (B145695). chemicalbook.com This method is favored for its high efficiency and clean conversion, often resulting in excellent yields of the desired product. chemicalbook.com

Table 1: Reaction Data for Hydrogenation of 3,4-Diethoxy Nitrobenzene

ParameterDetailsSource
Starting Material 3,4-Diethoxy Nitrobenzene chemicalbook.com
Reagents Hydrogen (H₂) chemicalbook.com
Catalyst 10% Palladium on carbon (Pd/C) researchgate.netchemicalbook.com
Solvent Ethanol chemicalbook.com
Reaction Time 6 hours chemicalbook.com
Yield 92.9% chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic routes for valuable chemicals. These approaches focus on principles such as using renewable starting materials, reducing waste, and avoiding hazardous reagents. imist.maacs.org

A notable green strategy for synthesizing 3,4-dialkoxyanilines, including this compound, utilizes starting materials derived from lignin (B12514952), a renewable biopolymer. nih.govrug.nl Maes and co-workers developed a pathway starting from 4-propylguaiacol, a monomer that can be obtained from lignin. nih.gov This multi-step synthesis uses hydroxylamine (B1172632) hydrochloride as the source for the amine group and proceeds through steps that include O-alkylation and a Beckmann rearrangement. nih.gov

Table 2: Overview of Green Synthesis Approach for 3,4-Dialkoxyanilines

FeatureDescriptionSource
Starting Material 4-Propylguaiacol (Lignin-derived) nih.gov
Amine Source Hydroxylamine hydrochloride nih.gov
Key Transformations O-alkylation, Benzylic oxidation, Beckmann rearrangement nih.gov
Green Advantages Use of renewable feedstock, High selectivity, Avoidance of column chromatography nih.gov
Application Precursor for pharmaceuticals like gefitinib (B1684475) and fungicides like diethofencarb nih.govrug.nl

Utilizing Lignin-Derived Monomers (e.g., 4-propylguaiacol, 4-propylcatechol)

A novel approach to synthesizing 3,4-dialkoxyanilines, including the diethoxy variant, begins with 4-propylguaiacol and 4-propylcatechol, which can be obtained from lignin. uantwerpen.be Lignin, a major component of wood, can be broken down through various depolymerization techniques to yield a mixture of aromatic monomers. uantwerpen.benih.gov Reductive cleavage of lignin or wood using catalysts like Ni/C, Pd/C, and Ru/C can produce significant yields of 4-propylguaiacol. uantwerpen.be This strategy repurposes a readily available biomass component, shifting the starting point of the synthesis away from finite fossil fuels. uantwerpen.bersc.org

The synthesis from 4-propylguaiacol involves a multi-step process that begins with the alkylation of the hydroxyl group. uantwerpen.be This is followed by a benzylic oxidation, the key nitrogen introduction step via a Beckmann rearrangement, and finally, an amide alcoholysis to yield the desired this compound. uantwerpen.be This pathway effectively replaces the propyl side chain of the lignin-derived monomer with an amino group. uantwerpen.be

Application of Beckmann Rearrangement for Nitrogen Introduction

The Beckmann rearrangement is a cornerstone of this bio-based synthesis, providing an efficient method for introducing a nitrogen atom onto the aromatic ring. uantwerpen.bemasterorganicchemistry.com This classic organic reaction rearranges an oxime functional group into a substituted amide. wikipedia.orgderpharmachemica.com In this specific pathway, a propiophenone (B1677668) intermediate, derived from the lignin monomer, is converted to its oxime, which then undergoes the rearrangement. uantwerpen.be

This method is considered a safer and more sustainable alternative to traditional nitration reactions, which often use harsh and hazardous reagents like nitric acid. uantwerpen.be The Beckmann rearrangement, in this context, relies on inexpensive salts of hydroxylamine, further enhancing the economic and environmental viability of the process. uantwerpen.be The reaction is highly regioselective, ensuring the nitrogen is introduced at the desired position on the aromatic ring. researchgate.net

Minimizing Intermediate Purification Steps for Industrial Scalability

A key advantage of this novel synthetic route is the elimination of the need for column chromatography to purify the reaction intermediates. uantwerpen.beresearchgate.net This is a significant step towards industrial scalability, as column chromatography is often a bottleneck in large-scale chemical production, being time-consuming and requiring large volumes of solvents. The high selectivity of the reaction steps ensures that the intermediates are clean enough to be used directly in the subsequent reaction, streamlining the entire process. researchgate.net This multi-step synthesis can, in some cases, be performed in a one-pot fashion for certain stages, further simplifying the procedure. researchgate.net

Comparative Analysis of Synthetic Strategies

When evaluating different methods for producing this compound, it is essential to compare their efficiency, selectivity, and environmental impact. The bio-based route offers distinct advantages over classical, petrochemical-based approaches.

Efficiency and Selectivity of Different Synthetic Routes

In contrast, traditional methods, such as those starting from benzene (B151609), often involve multiple steps that may have lower selectivity, requiring more complex purification procedures. uantwerpen.be For example, a classical route to 3,4-dimethoxyaniline (B48930) from benzene is a lengthy process, whereas the bio-based route from 4-propylguaiacol is more direct. uantwerpen.be

Synthetic Step Bio-based Route (from 4-propylguaiacol) Traditional Route (example)
Starting Material Lignin-derived 4-propylguaiacol uantwerpen.beBenzene or other petrochemicals uantwerpen.be
Key Reaction Beckmann Rearrangement uantwerpen.beNitration followed by reduction uantwerpen.be
Overall Yield Up to 65% uantwerpen.beVaries, can be lower due to multiple steps
Selectivity High regio- and chemoselectivity researchgate.netCan have issues with isomer formation
Purification No column chromatography needed uantwerpen.beOften requires extensive purification

This table provides a simplified comparison of the bio-based and traditional synthetic routes.

Environmental Footprint of Synthesis Pathways

The environmental footprint of the bio-based synthesis is significantly smaller than that of traditional methods. uantwerpen.be A key factor is the avoidance of hazardous reagents like nitric acid, which is corrosive, toxic, and a strong oxidant. uantwerpen.be Nitrated organic compounds can also be thermally unstable and shock-sensitive, posing safety risks. uantwerpen.be

The bio-based approach utilizes renewable feedstock from lignin, reducing reliance on fossil fuels. uantwerpen.bersc.org Furthermore, a green metrics analysis has been performed on the synthesis of dialkoxyanilines from lignin-derived monomers, providing a quantitative assessment of its environmental performance. uantwerpen.be This analysis considers factors like waste generation (E-factor) and atom economy. rsc.org The goal is to transform all carbon atoms from the biorenewable starting materials into valuable products. uantwerpen.be

Environmental Factor Bio-based Synthesis Traditional Synthesis
Starting Material Source Renewable (Lignin) uantwerpen.beNon-renewable (Petroleum) uantwerpen.be
Key Reagents Safer, e.g., hydroxylamine salts uantwerpen.beHazardous, e.g., Nitric Acid uantwerpen.be
Waste Generation Lower, with a focus on atom economy uantwerpen.bersc.orgCan be higher due to byproducts and harsh reagents
Safety Profile Avoids hazardous nitrated intermediates uantwerpen.beInvolves potentially unstable intermediates uantwerpen.be

This table highlights the key environmental differences between the bio-based and traditional synthesis pathways.

Economic Viability and Industrial Scalability

A potential bio-based route starts from lignin-derived monomers like 4-propylguaiacol, which can be converted to this compound. researchgate.netuantwerpen.be This approach involves O-alkylation, benzylic oxidation, a Beckmann rearrangement to introduce the nitrogen atom, and subsequent amide alcoholysis. researchgate.net Such a strategy, particularly if it avoids costly purification steps like column chromatography and uses inexpensive bulk chemicals, enhances economic feasibility. researchgate.netuantwerpen.be

The choice of catalyst is paramount for industrial scale-up. Heterogeneous catalysts are often preferred over homogeneous ones in industrial processes because they can be more easily separated from the reaction mixture, reducing purification costs and environmental impact. unive.it For the etherification steps, solid acid or base catalysts, such as modified aluminas or zeolites, are investigated for their potential in continuous flow reactors, which offer advantages in terms of throughput and process control over batch reactors. unive.itrsc.org The cost of the catalyst itself, including any precious metals or complex ligands, must be weighed against its activity, selectivity, and lifespan. mdpi.com For instance, while Lewis acid catalysts like FeCl₃ are inexpensive and readily available for alkylations, they can pose challenges in terms of waste disposal and reactor corrosion. europa.eu

Ultimately, the scalability of any synthetic route to this compound depends on achieving high conversion and selectivity under manageable reaction conditions (temperature, pressure) to minimize energy consumption and the formation of by-products. europa.eu Market analyses projecting demand for its end-products are also crucial for justifying the capital investment required for large-scale production facilities. prof-research.com

Table 1: Factors Influencing Economic Viability of this compound Production

Factor Description Economic Impact
Raw Materials Cost and availability of starting materials, such as catechol derivatives or lignin-derived monomers like 4-propylguaiacol. researchgate.netuantwerpen.be Directly impacts the base cost of the final product. Bio-based feedstocks may offer a sustainable but potentially more variable cost alternative.
Catalyst System Choice between homogeneous (e.g., mineral acids, Lewis acids) and heterogeneous catalysts (e.g., zeolites, modified oxides). unive.iteuropa.eu Affects reaction rates, selectivity, and operational costs. Heterogeneous catalysts often simplify product purification and are favored for industrial continuous processes. unive.it
Process Type Batch versus continuous flow processing. Continuous processes generally offer better scalability, consistency, and lower operational costs for large-volume production. rsc.org
Reaction Conditions Temperature, pressure, and solvent choice. Milder conditions reduce energy costs and the need for specialized high-pressure equipment. Solvent choice impacts cost, safety, and waste disposal. mdpi.comresearchgate.net
Yield & Selectivity Efficiency of the conversion to the desired product versus by-products. Higher yields and selectivity directly increase output and reduce purification costs, significantly improving profitability. researchgate.net
Downstream Application Value and market volume for end-products like fungicides and pharmaceuticals. chembk.comresearchgate.net High-value applications can justify more complex and expensive synthetic routes.

Mechanistic and Kinetic Investigations of this compound Formation

The formation of this compound predominantly involves the dialkylation of a catechol-like precursor followed by or preceded by the introduction of an amino group. The mechanistic and kinetic aspects of these transformations are critical for optimizing reaction efficiency.

The introduction of the two ethoxy groups onto the aromatic ring typically proceeds via O-alkylation of a 1,2-dihydroxybenzene (catechol) derivative. researchgate.net This transformation is a form of nucleophilic substitution, often following the Williamson ether synthesis model. The reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form a more nucleophilic phenoxide anion. This anion then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, displacing the leaving group to form the ether linkage.

The mechanism can be described in two steps:

Deprotonation: Ar(OH)₂ + 2 Base ⇌ Ar(O⁻)₂ + 2 Base-H⁺

Nucleophilic Attack: Ar(O⁻)₂ + 2 CH₃CH₂-L → Ar(OCH₂CH₃)₂ + 2 L⁻ (where L is a leaving group)

The kinetics of phenol (B47542) alkylation often follow a second-order rate law. sciforum.net A key challenge in the alkylation of phenols is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of ethylphenols), where the ethyl group attaches directly to the aromatic ring. nih.govacs.org O-alkylation is generally kinetically favored, while C-alkylation products can be formed through the intramolecular rearrangement of the initially formed phenyl ether, particularly under acidic conditions. acs.orgpnnl.gov The use of basic conditions favors O-alkylation. researchgate.net For catechols, regioselectivity is also a concern, aiming for dialkylation rather than monoalkylation. The relative rates of the first and second alkylation steps determine the distribution of mono- and di-ether products. researchgate.net

In some cases, the reaction can proceed through a nucleophilic aromatic substitution (SNAr) mechanism, especially if the aromatic ring is activated by electron-withdrawing groups and a suitable leaving group (like a halide) is present. researchgate.netresearchgate.net

While nucleophilic substitution is the primary pathway for forming the ether linkages, radical processes can be involved in other transformations related to aniline synthesis. The oxidation of anilines, for example, is known to proceed through radical intermediates. openaccessjournals.commdpi.com Chemical or electrochemical oxidation can lead to the formation of an aniline radical cation, which can then undergo further reactions. thieme-connect.com

Alternative synthetic strategies could involve radical-mediated C-N bond formation. For instance, methods have been developed for the conversion of phenol derivatives to anilines using N-centered radicals generated from hydroxamic acids. escholarship.org Another approach involves the photocatalytic dehydrogenation of an enamine intermediate, which proceeds through a radical cation. thieme-connect.com

Visible-light-mediated arylation of anilines with aryl halides can also occur via a radical mechanism involving a donor-acceptor complex between the reactants. acs.orgresearchgate.net Although not the standard route for this compound, these radical-based transformations highlight alternative mechanistic possibilities in aniline chemistry. In the context of this compound synthesis, unwanted side reactions could potentially be triggered by radical processes, especially if oxidative conditions are present or if certain catalysts are used. For instance, the oxidation of aniline derivatives can lead to the formation of dimeric products like azoxyarenes or other over-oxidized species. mdpi.com

The kinetic parameters of the synthesis of this compound are highly sensitive to reaction conditions such as temperature, catalyst type, and reactant concentrations.

Temperature: Increasing the reaction temperature generally increases the rate of reaction for both the O-alkylation and amination steps, in accordance with the Arrhenius equation. researchgate.net For example, in the etherification of phenols, higher temperatures lead to significantly higher conversion rates in shorter times. acs.org However, excessive temperatures can lead to undesirable side reactions, such as C-alkylation, rearrangement, or decomposition of reactants and products, thereby reducing selectivity. researchgate.net

Catalyst: The choice of catalyst is one of the most critical factors influencing reaction kinetics. In O-alkylation, basic catalysts (e.g., K₂CO₃, NaOH) are used to generate the nucleophilic phenoxide, and their concentration directly affects the rate of ether formation. mdpi.com Solid acid catalysts, such as zeolites or sulfated zirconia, can also be used for alkylation with alcohols, where their acidity is correlated with catalytic activity. researchgate.netunive.it The kinetic models for such heterogeneous systems can be complex, potentially involving Eley-Rideal or Langmuir-Hinshelwood mechanisms where the adsorption of reactants onto the catalyst surface is a key step. unive.it The presence of a catalyst can dramatically lower the activation energy of the reaction. researchgate.net

Concentration: The rate of reaction is also dependent on the concentration of the reactants. In the Williamson ether synthesis, the reaction is typically first order with respect to both the phenoxide and the alkylating agent. sciforum.net The initial concentrations of reagents can therefore be adjusted to control the reaction rate.

Table 2: Effect of Reaction Conditions on Phenol Alkylation Kinetics

Parameter General Effect Kinetic Implication Reference
Temperature Rate increases with temperature. Increases the rate constant (k) as described by the Arrhenius equation. Can affect selectivity if activation energies of competing reactions differ. acs.org, researchgate.net
Catalyst Loading Rate increases with catalyst amount up to a certain point. For heterogeneous catalysts, the rate is often proportional to the amount of catalyst, assuming no mass transfer limitations. For homogeneous catalysts, concentration directly influences the rate. unive.it, unive.it
Reactant Ratio An excess of one reactant can drive the reaction to completion. Can be used to maximize the conversion of the limiting reagent, following Le Chatelier's principle and rate law dependencies. europa.eu
Agitation Speed In heterogeneous systems, increased agitation can increase the rate. Overcomes mass transfer limitations between phases, ensuring the intrinsic reaction kinetics are rate-limiting. researchgate.net

The solvent plays a crucial role in the kinetics and selectivity of the synthesis, particularly in the nucleophilic substitution steps. researchgate.net The ability of the solvent to solvate the reactants, intermediates, and transition states can dramatically alter the reaction pathway and rate.

For the O-alkylation step (Williamson synthesis), polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often effective. nih.gov These solvents are adept at solvating the counter-ion (e.g., K⁺ or Na⁺) of the phenoxide base, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the rate of SN2 attack. nih.govdiva-portal.org

In contrast, protic solvents like water, methanol, or ethanol can form hydrogen bonds with the anionic nucleophile (phenoxide). researchgate.net This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the reaction, which typically slows the rate compared to aprotic solvents. researchgate.net However, in some SNAr reactions, protic solvents can facilitate the departure of the leaving group. psu.edu

Table 3: Influence of Solvent Type on O-Alkylation Yield

Solvent Type General Effect on Williamson Ether Synthesis Typical Yield (%) Reference
Tetrahydrofuran (THF) Polar Aprotic Good for stabilizing intermediates without strongly solvating the nucleophile. ~52% nih.gov, diva-portal.org
Dimethylformamide (DMF) Polar Aprotic Strongly solvates cations, enhancing nucleophilicity. Can sometimes lead to side reactions/decomposition if alkoxide is pre-formed. ~40% nih.gov, diva-portal.org
1,4-Dioxane Aprotic Moderate polarity, often a suitable alternative to THF. ~43% nih.gov
Acetonitrile (MeCN) Polar Aprotic Can effectively accelerate SN2 reactions. ~35% nih.gov

Note: Yields are based on a specific model reaction for 4-O-alkylation and serve for comparative purposes. Actual yields for this compound synthesis would depend on the specific substrates and conditions.

Chemical Reactivity and Advanced Reaction Mechanisms of 3,4 Diethoxyaniline

Oxidation Reactions of 3,4-Diethoxyaniline

The oxidation of aniline (B41778) and its derivatives is a fundamental process in synthetic chemistry, leading to a variety of valuable molecules and materials. researchgate.net The presence of two electron-donating ethoxy groups on the aromatic ring of this compound significantly influences its electronic properties, making it susceptible to oxidative transformations. researchgate.net

The oxidation of aniline derivatives can lead to the formation of quinone-like structures, typically quinone imines. mdpi.com For this compound, oxidation would likely proceed through the removal of an electron from the nitrogen atom to form a radical cation. Subsequent loss of another electron and protons can lead to a quinone-imine species.

These highly reactive intermediates are often not isolated but serve as precursors in further reactions. For instance, the electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine (DPD), an aniline derivative, shows a two-step one-electron oxidation process. researchgate.net The first step forms a radical cation, and the second step converts it to a quinone-diimine structure. researchgate.net A similar pathway can be postulated for this compound, where the initial amine oxidation leads to a reactive quinone-imine that can participate in subsequent reactions, such as Michael additions with available nucleophiles. researchgate.net

Aniline and its derivatives are well-known monomers for oxidative polymerization, yielding conducting polymers like polyaniline (PANI). nih.gov This process is typically initiated by chemical or electrochemical oxidation. For this compound, the polymerization would be initiated by the formation of a radical cation through the oxidation of the amine group. researchgate.net

The propagation of the polymer chain occurs through the coupling of these radical cations. The most common coupling is a "head-to-tail" configuration, where the nitrogen atom of one monomer attacks the para-position of another monomer's aromatic ring. researchgate.net The presence of the ethoxy groups at the 3 and 4 positions would direct this coupling and influence the final structure and electronic properties of the resulting polymer, poly(this compound). The reaction generally proceeds through the following stages:

Initiation: Oxidation of the monomer to a radical cation.

Propagation: Coupling of radical cations to form dimers, oligomers, and finally the polymer chain.

Termination: Depletion of the monomer or oxidant, or side reactions that cap the growing chain.

The entire process involves the abstraction of two protons per monomer unit to form the covalent bonds of the polymer backbone. researchgate.net

The electrochemical oxidation of aniline derivatives has been extensively studied as it provides a controlled method for generating reactive intermediates and synthesizing polymers. researchgate.net The mechanism typically begins with a one-electron transfer from the aniline molecule at the electrode surface to form a radical cation. researchgate.net

This radical cation is the key intermediate that dictates the subsequent reaction pathways. Depending on the reaction conditions (solvent, pH, electrode potential), the radical cation can undergo:

Dimerization: Two radical cations can couple to form a dimer, which is often the initial step in polymerization. mdpi.com

Reaction with Nucleophiles: The radical cation or its further oxidized form (dication or quinone-imine) can react with nucleophiles present in the solution. researchgate.net

Proton Loss: The radical cation can lose a proton to form a neutral radical, which can then be further oxidized.

The oxidation potential of aniline derivatives is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy groups in this compound, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline.

Aniline DerivativeOxidation Potential (V vs. SCE)Reference
Triphenylamine0.92 researchgate.net
Tris(4-bromophenyl)amine1.05 researchgate.netmdpi.com
N-Ethyl-S-(2-nitrophenyl)thiohydroxylamine0.69 mdpi.com
Benzylamine (catalyzed)0.99 mdpi.com

Reduction Reactions of this compound

While oxidation reactions of anilines are more common, reduction reactions can also be performed, typically involving the hydrogenation of the aromatic ring.

The reduction of this compound primarily involves the saturation of the benzene (B151609) ring to yield the corresponding cycloaliphatic amine. This reaction converts the aromatic amine into a cyclohexylamine (B46788) derivative, specifically 3,4-diethoxycyclohexylamine. This transformation significantly alters the chemical properties of the molecule, changing it from a planar, aromatic system to a three-dimensional, saturated cyclic structure. The basicity of the amine group also increases upon reduction of the aromatic ring.

The reduction of the aromatic ring of an aniline derivative requires specific and potent catalytic systems due to the high stability of the benzene ring. Catalytic hydrogenation is the most common method employed for this transformation. This process involves the use of hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Common catalysts for this type of reduction include:

Rhodium (Rh): Often supported on carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃), rhodium is one of the most effective catalysts for the hydrogenation of aromatic rings.

Ruthenium (Ru): Ruthenium catalysts are also highly active for this transformation.

Raney Nickel (Ra-Ni): While more commonly used for the reduction of nitro groups, Raney Nickel can hydrogenate aromatic rings under harsh conditions of high temperature and pressure. google.com

Platinum (Pt): Platinum-based catalysts, such as platinum oxide (PtO₂), can also be used, though they may sometimes be less selective. google.com

The reaction conditions are typically demanding, requiring elevated temperatures (80-150 °C) and high hydrogen pressures (0.5-1.5 MPa or higher) to overcome the aromatic stabilization energy. google.comgoogle.com The choice of solvent and the presence of inhibitors can also influence the reaction's efficiency and selectivity, for instance, to prevent side reactions like dehalogenation in halogenated anilines. google.com

Catalyst SystemTypical SubstrateProductGeneral Conditions
Raney-Ni with Dechlorination Inhibitor3,4-Dichloronitrobenzene3,4-Dichloroaniline (B118046)80-120 °C, 0.5-1.5 MPa H₂
Platinum (Pt) with Morpholine3,4-Dichloro-1-nitrobenzene3,4-Dichloroaniline~100 °C, ~3.4 MPa H₂
Rhodium on Alumina (Rh/Al₂O₃)Aromatic Rings (e.g., Aniline)CyclohexylamineModerate to high pressure and temperature
Copper Ferrite (CuFe₂O₄) NanoparticlesNitroanilinesPhenylenediaminesAqueous medium, with NaBH₄

Nucleophilic Substitution Reactions Involving Ethoxy Groups

Direct nucleophilic substitution of the ethoxy groups on the this compound ring is a chemically challenging process. The carbon of the aromatic ring and the oxygen of the ethoxy group form a strong bond. Furthermore, the ethoxide ion (CH₃CH₂O⁻) is a poor leaving group due to its strong basicity, making such substitutions thermodynamically unfavorable under standard conditions. Cleavage of the ether bond would necessitate harsh reaction conditions or the conversion of the ethoxy group into a more effective leaving group, for instance, through protonation with a strong acid. However, these conditions would likely lead to undesired side reactions, such as the protonation of the highly basic amino group, which deactivates the ring towards other transformations. Consequently, reactions targeting the direct replacement of the ethoxy groups are not a common synthetic strategy for the functionalization of this compound.

Further Functionalization and Derivatization Strategies

The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the high electron density of the aromatic ring. These features allow for a variety of functionalization and derivatization reactions.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, a form of nucleophilic acyl substitution, results in the formation of an amide. For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) yields N-(3,4-diethoxyphenyl)acetamide. This transformation is often employed as a protective strategy in multi-step syntheses. pearson.com The conversion of the highly activating amino group into a moderately activating acetamido group prevents over-reaction in subsequent electrophilic aromatic substitution steps and mitigates unwanted oxidation. pearson.com The reaction proceeds via nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. youtube.comyoutube.com

Table 1: General Acylation Reaction of this compound
Reactant 1Reactant 2 (Acylating Agent)Product
This compoundR-COCl (Acyl Chloride) or (RCO)₂O (Acid Anhydride)N-(3,4-diethoxyphenyl)amide

As a primary amine, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a weak acid and involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. libretexts.orgyoutube.com The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the C=N double bond of the imine. libretexts.orgyoutube.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com The formation of imines is a crucial step in various synthetic pathways, including the synthesis of heterocyclic compounds and in reductive amination processes. youtube.com

Table 2: Imine Formation from this compound
Reactant 1Reactant 2 (Carbonyl)ConditionsProduct Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Weak Acid Catalyst (e.g., pH ~5)Imine (Schiff Base)

The primary aromatic amino group of this compound can be converted into a diazonium group (-N₂⁺). This process, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgbyjus.comscienceinfo.com The resulting 3,4-diethoxybenzenediazonium salt is a valuable synthetic intermediate because the dinitrogen moiety is an excellent leaving group (N₂ gas). organic-chemistry.org This allows for its replacement by a wide array of nucleophiles in what are known as diazonium replacement reactions. organic-chemistry.orgunacademy.com

Key transformations include:

Sandmeyer Reaction : The diazonium group is replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction : Treatment with fluoroboric acid (HBF₄) followed by heating replaces the diazonium group with fluorine (-F).

Hydrolysis : Gently warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group (-OH), yielding 3,4-diethoxyphenol.

Table 3: Common Transformations of 3,4-Diethoxybenzenediazonium Salts
Reaction NameReagent(s)Substituent Introduced
Sandmeyer ReactionCuCl / HCl-Cl
Sandmeyer ReactionCuBr / HBr-Br
Sandmeyer ReactionCuCN / KCN-CN
Schiemann Reaction1. HBF₄ 2. Heat-F
HydrolysisH₂O, Heat-OH

Stereochemical and Regiochemical Considerations in Reactions

In reactions involving this compound, particularly electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.orgchemistrytalk.org Stereochemical considerations are generally not a factor unless chiral reagents are used or a new stereocenter is formed.

The key factors influencing regioselectivity are:

Amino Group (-NH₂) : This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.orgorganicchemistrytutor.combyjus.com It directs incoming electrophiles to positions 2 and 5.

Ethoxy Groups (-OCH₂CH₃) : These are also activating, ortho-, para-directing groups for the same resonance-based reasons. libretexts.orgorganicchemistrytutor.com The ethoxy at C-3 directs to positions 2 and 6, while the ethoxy at C-4 directs to positions 5.

The directing effects of the three substituents are cooperative, strongly activating the same positions on the ring. libretexts.org

Position 2 : Activated by being ortho to both the -NH₂ group and the C-3 ethoxy group.

Position 5 : Activated by being para to the -NH₂ group and ortho to the C-4 ethoxy group.

Position 6 : Activated by being ortho to the -NH₂ group and meta to the C-4 ethoxy group (less activated than 2 and 5).

Therefore, incoming electrophiles will preferentially substitute at positions 2 and 5. Steric hindrance may play a role in the distribution of the final products. Position 2 is flanked by two substituents, which might sterically hinder the approach of a bulky electrophile, potentially favoring substitution at the less crowded position 5.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 3,4-Diethoxyaniline provides a wealth of information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the signals for this compound would be expected in specific regions. nih.gov The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the ethoxy groups and the amine group appear more upfield.

The chemical shifts (δ) are influenced by the electron density around the protons. The ethoxy groups (-OCH₂CH₃) will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The amino (-NH₂) protons often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The protons on the aromatic ring will show a distinct splitting pattern based on their positions relative to the amino and ethoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 6.10-6.60 Multiplet ~2-8
-NH₂ ~3.54 Broad Singlet N/A
-OCH₂CH₃ ~3.80-4.10 Quartet ~7

This table is based on general principles of NMR spectroscopy and data from similar compounds. Actual values may vary based on experimental conditions.

Beyond one-dimensional ¹H NMR, a variety of advanced NMR techniques are employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives of this compound. researchgate.net These two-dimensional (2D) NMR experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within a molecule. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methylene and methyl protons of the ethoxy groups. iisc.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. researchgate.netyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. nptel.ac.in

These advanced methods, often used in combination, allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a definitive structural confirmation of this compound and its derivatives. nptel.ac.inmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wisdomlib.org

The Fourier Transform Infrared (FTIR) spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Symmetric & Asymmetric Stretching 3300-3500
C-H (aromatic) Stretching 3000-3100
C-H (aliphatic) Stretching 2850-3000
C=C (aromatic) Stretching 1500-1600
C-N Stretching 1250-1350
C-O (ether) Asymmetric & Symmetric Stretching 1000-1300

This table is based on general principles of IR spectroscopy. Actual values may vary based on the physical state of the sample. nist.gov

The presence of sharp peaks in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group. alfredstate.edu The absorptions for aromatic and aliphatic C-H stretching are also clearly distinguishable. spectroscopyonline.com The C-O stretching of the ethoxy groups gives rise to strong bands in the 1000-1300 cm⁻¹ range. myfoodresearch.com

Each absorption band in the IR spectrum can be assigned to a specific molecular vibration. researchgate.net For a polyatomic molecule like this compound, there are numerous possible vibrational modes, including stretching, bending, rocking, wagging, and twisting. libretexts.org

N-H Stretching: The primary amine group exhibits both symmetric and asymmetric stretching modes, resulting in two distinct peaks.

C-H Stretching: The aromatic C-H bonds have stretching vibrations at slightly higher wavenumbers than the aliphatic C-H bonds of the ethoxy groups.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of sharp bands in the 1500-1600 cm⁻¹ region.

C-O Stretching: The aryl alkyl ether linkages show strong characteristic asymmetric and symmetric C-O-C stretching bands.

Bending Vibrations: The fingerprint region is rich with various bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, CH₃, and N-H groups, as well as out-of-plane bending of the aromatic C-H bonds. These create a unique pattern that is highly specific to the molecule. libretexts.orgscirp.org

Detailed analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes, providing a comprehensive understanding of the molecule's vibrational properties. scirp.orgscienceasia.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. nist.gov

For this compound (C₁₀H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (181.23 g/mol ). nist.gov The high-resolution mass spectrum would show the exact mass of the molecular ion, confirming the elemental composition. nih.gov

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of ethyl or ethoxy groups.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Lost Neutral Fragment
181 [C₁₀H₁₅NO₂]⁺ (Molecular Ion)
152 [M - C₂H₅]⁺ Ethyl radical
136 [M - OC₂H₅]⁺ Ethoxy radical
123 [M - 2(C₂H₅)]⁺ Two ethyl radicals

This table represents plausible fragmentation patterns. The relative intensities of the peaks depend on the ionization method and energy.

The analysis of these fragment ions allows for the confirmation of the presence of the two ethoxy groups and the aniline (B41778) core, thus corroborating the structure determined by NMR and IR spectroscopy.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. savemyexams.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy, often to four or more decimal places. savemyexams.comlibretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.comlibretexts.org

For this compound, with a chemical formula of C₁₀H₁₅NO₂, the theoretical exact mass can be calculated using the precise masses of its constituent isotopes. nist.gov By comparing this theoretical value with the experimentally determined m/z value from the HRMS instrument, the molecular formula can be confidently confirmed. savemyexams.com This level of accuracy is essential for distinguishing this compound from other potential isomers or compounds with similar integer masses. bioanalysis-zone.com

Table 1: Theoretical vs. Experimental Mass for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅NO₂
Theoretical Exact Mass181.1103 g/mol
Experimentally Determined m/zValue would be obtained from HRMS analysis

Note: The experimental value is instrument-dependent and would be determined during analysis.

Fragmentation Pattern Analysis

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the parent molecule, creating a unique pattern of fragment ions. libretexts.org The analysis of this fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. slideshare.net When this compound is subjected to ionization in a mass spectrometer, the molecular ion (M⁺) is formed. This high-energy ion can then break apart in predictable ways, governed by the stability of the resulting fragments. libretexts.orgslideshare.net

Common fragmentation pathways for ethers and anilines can be anticipated. For this compound, the cleavage of the ethyl groups from the ether linkages is a likely fragmentation route. The loss of a C₂H₅ radical would result in a significant fragment ion. Further fragmentation could involve the loss of the second ethoxy group or cleavage of the aromatic ring. The relative abundance of these fragment ions is influenced by their stability. libretexts.org A patent application has mentioned the MS fragmentation pattern for this compound. googleapis.com

Table 2: Predicted Fragmentation Ions of this compound

FragmentPredicted m/zPossible Origin
[M-C₂H₅]⁺152Loss of an ethyl radical
[M-OC₂H₅]⁺136Loss of an ethoxy radical
[M-2(C₂H₅)]⁺123Loss of both ethyl groups

Note: These are predicted fragmentation patterns. Actual fragmentation would be confirmed by experimental data.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities or other components in a mixture. organomation.com Both gas and liquid chromatography are powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. organomation.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. epa.gov

For the purity assessment of this compound, a GC analysis would reveal the presence of any volatile impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification. epa.gov The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. bibliotekanauki.pl A flame ionization detector (FID) is commonly used for the analysis of organic compounds like 3,4-dihydroxyphenylethyleneglycol, a related compound. nih.gov

Table 3: Typical Gas Chromatography Parameters for Aniline Derivative Analysis

ParameterTypical Condition
ColumnFused silica (B1680970) capillary column (e.g., SE-54) epa.gov
Carrier GasHelium or Nitrogen epa.govbibliotekanauki.pl
Temperature ProgramInitial temperature hold, followed by a ramp to a final temperature epa.govbibliotekanauki.pl
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govmdpi.com
Injection ModeSplit/Splitless epa.gov

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. sigmaaldrich.commdpi.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the different interactions of the analytes with the stationary phase. sigmaaldrich.com

For this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The addition of ion-pairing agents to the mobile phase can sometimes improve the separation of charged analytes. chromatographyonline.com The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with the peak area corresponding to its concentration. LC can also be coupled with a mass spectrometer (LC-MS) for simultaneous separation and mass identification. sigmaaldrich.com

Table 4: Typical Liquid Chromatography Parameters for Aniline Derivative Analysis

ParameterTypical Condition
ColumnReversed-phase C18 column sielc.com
Mobile PhaseAcetonitrile/Water gradient sielc.com
AdditivesFormic acid or trifluoroacetic acid to improve peak shape sielc.comchromatographyonline.com
DetectorUV-Vis or Mass Spectrometer (MS) sigmaaldrich.com
Flow RateTypical flow rates are in the range of 0.5 - 2.0 mL/min

Electrochemical Characterization

Electrochemical techniques are employed to study the redox properties of this compound and its derivatives. These methods provide insights into the electron transfer processes and the stability of the resulting species.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the oxidation and reduction processes of a substance. jh.edulibretexts.org The method involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. libretexts.orguni-due.de The resulting plot of current versus potential is known as a cyclic voltammogram. jh.edu

For this compound, CV can be used to determine its oxidation potential. The aniline group is susceptible to oxidation, and the presence of electron-donating ethoxy groups on the aromatic ring is expected to influence this potential. The voltammogram would show an anodic peak corresponding to the oxidation of the aniline moiety. By reversing the potential scan, the reversibility of this oxidation process can be assessed by the presence of a corresponding cathodic peak. jh.edu The stability of the oxidized species and the kinetics of the electron transfer can also be inferred from the shape and characteristics of the voltammogram. nih.gov

Table 5: Key Parameters Obtained from Cyclic Voltammetry

ParameterDescription
Anodic Peak Potential (Epa)The potential at which the oxidation peak current occurs.
Cathodic Peak Potential (Epc)The potential at which the reduction peak current occurs.
Anodic Peak Current (Ipa)The magnitude of the current at the anodic peak.
Cathodic Peak Current (Ipc)The magnitude of the current at the cathodic peak.
Half-wave Potential (E₁/₂)The average of the anodic and cathodic peak potentials, providing a measure of the formal redox potential. uni-due.de

Investigation of Redox Behavior and Oxidation Mechanisms

The redox behavior of aniline and its derivatives is a critical aspect of their chemistry, influencing their reaction pathways and potential applications. Redox reactions involve the change in the oxidation states of reactants, with oxidation being the loss of electrons and reduction being the gain of electrons. wikipedia.org For aniline derivatives, the abstraction of an electron to form a cation radical is a significant step in their reactivity. researchgate.net The investigation of these processes is often carried out using electrochemical techniques like cyclic voltammetry (CV), which can elucidate the mechanisms of electron transfer and the stability of intermediates. rsc.orgeurjchem.com

The oxidation of aniline derivatives can be influenced by various factors, including the substituents on the aromatic ring and the pH of the medium. eurjchem.com In the case of this compound, the electron-donating nature of the two ethoxy groups at the meta and para positions significantly affects its oxidation potential and the subsequent reaction pathways. The oxidation process for substituted anilines can lead to the formation of intermediates such as quinone derivatives. For instance, the electrochemical oxidation of 2,5-Diethoxy-4-morpholinoaniline, a structurally related compound, yields a p-quinonediimine intermediate through a two-electron transfer mechanism. This intermediate is often unstable and can participate in further reactions.

The oxidation of this compound can be achieved using both chemical oxidizing agents, such as potassium permanganate (B83412) and hydrogen peroxide , and enzymatic systems. Laccases and peroxidases can mediate the oxidation of aniline derivatives, forming radical intermediates that subsequently couple to produce dimeric, oligomeric, and polymeric products. google.com This process is fundamental in applications like enzymatic textile dyeing. google.com

Studies on various aniline derivatives have shown that the oxidation mechanism is sensitive to environmental conditions. For example, the electrochemical reduction of N-phenyl-4-nitrobenzenesulphonamide, an aniline derivative, proceeds via a single four-electron step in acidic to neutral conditions (pH < 10), while two distinct reduction steps are observed at higher pH levels (pH > 11). scielo.br Similarly, investigations into the redox behavior of hydroxamic acids and their iron complexes show that the redox potential shifts to less positive values as the pH increases, indicating that oxidation is facilitated in more basic media. eurjchem.com This pH dependence is a common feature in the electrochemistry of anilines, where protonation steps can precede electron transfer. scielo.br

Correlation of Electrochemical Properties with Reactivity

The electrochemical properties of a compound, such as its oxidation potential, are intrinsically linked to its chemical reactivity. researchgate.netechemcom.com For aniline derivatives, this correlation is particularly evident, as the ease of removing an electron (measured by the oxidation potential) dictates their susceptibility to electrophilic attack and their behavior in polymerization and coupling reactions. iaea.orgresearchgate.net

The electronic nature of substituents on the aniline ring plays a paramount role in determining both electrochemical behavior and reactivity. afit.edu Electron-donating groups, like the ethoxy groups in this compound, increase the electron density on the aromatic ring. This enhanced electron density generally leads to a lower oxidation potential, making the molecule easier to oxidize. researchgate.net Conversely, electron-withdrawing groups stabilize the highest occupied molecular orbital (HOMO), resulting in higher oxidation potentials. rsc.org This relationship has been systematically studied and can be correlated with parameters like the Hammett constants, which quantify the electron-donating or electron-withdrawing ability of substituents. researchgate.netafit.edu Theoretical studies using quantum-chemical calculations have successfully established linear relationships between reaction Gibbs free energies for oxidation and experimental oxidation potentials for a wide range of aniline derivatives. researchgate.net

This correlation has practical implications for predicting the reactivity of these compounds. A lower oxidation potential suggests higher reactivity in oxidative processes. For example, in the synthesis of polymers or in coupling reactions, aniline derivatives with lower oxidation potentials will typically react more readily. researchgate.net The study of phenothiazine (B1677639) derivatives, which share structural motifs with some complex aniline derivatives, shows that changes in the oxidation state of atoms within the molecule lead to predictable shifts in oxidation potentials and reactivity. rsc.orgrsc.org

The interplay between molecular structure, electronic properties, and electrochemical activity is a key area of research. echemcom.comiaea.org Understanding these correlations allows for the rational design of molecules with specific redox properties for various applications, from electrocatalysis to the development of new pharmaceutical precursors. iaea.orgresearchgate.net For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the oxidation-driven Michael-type addition reactions of morpholinoaniline compounds. The efficiency and selectivity of such reactions are directly related to the electrochemical properties of the aniline starting material.

Table 1: Correlation of Substituent Effects on Aniline Properties

Property Effect of Electron-Donating Groups Effect of Electron-Withdrawing Groups Reference
Oxidation Potential Decreases (easier to oxidize) Increases (harder to oxidize) rsc.org
pKa of Amino Group Increases (more basic) Decreases (less basic) afit.edu
Reactivity in Oxidation Increases Decreases iaea.org

| HOMO Energy Level | Increases (less stable) | Decreases (more stable) | rsc.org |

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the physical properties of chemical compounds, including their melting point, phase transitions, and thermal stability. qualitest.aeresearchgate.net Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. qualitest.ae A DSC measurement produces a thermogram, which is a plot of heat flow versus temperature, revealing thermal events like melting, crystallization, and glass transitions. qualitest.aeperkinelmer.com.ar

For a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. This data is crucial for purity assessment and for understanding the physical state of the compound under different temperature conditions. While a specific DSC thermogram for this compound is not detailed in the provided search results, the technique is mentioned in the context of analyzing its derivatives.

The heating rate is a critical parameter in DSC analysis, as it can affect the peak temperature and shape, especially for processes that are kinetically controlled, such as decomposition. nist.gov In pharmaceutical development, DSC is a key tool for studying polymorphism (the existence of different crystalline forms), drug-excipient compatibility, and the stability of amorphous solids. qualitest.ae

The thermal stability of a compound can also be assessed using techniques like Thermogravimetric Analysis (TGA), often coupled with DSC. TGA measures the change in mass of a sample as a function of temperature, indicating when decomposition or volatilization occurs. For aniline derivatives, thermal stability can be influenced by the nature of the substituents. Studies on ferrocene-functionalized phenothiazine derivatives have shown that the thermal stability can vary significantly depending on the substitution pattern and the oxidation state of atoms within the molecule. rsc.org

Table 2: Principles of Differential Scanning Calorimetry (DSC)

Feature Description Reference
Principle Measures the difference in heat flow between a sample and a reference as a function of a controlled temperature program. qualitest.ae
Output (Thermogram) A graph of heat flow versus temperature. qualitest.ae
Endothermic Events Processes that absorb heat (e.g., melting, boiling, sublimation, glass transition). Shown as peaks or shifts in the baseline. perkinelmer.com.ar
Exothermic Events Processes that release heat (e.g., crystallization, oxidation, decomposition). Shown as peaks in the opposite direction to endotherms. perkinelmer.com.ar

| Applications | Determination of melting point, enthalpy of fusion, glass transition temperature, crystallization behavior, purity, and thermal stability. | qualitest.aeresearchgate.net |

Polymerization Research Involving 3,4 Diethoxyaniline

Synthesis of Conductive Polymers

The synthesis of conductive polymers from 3,4-diethoxyaniline typically follows the established methods for producing polyaniline and its derivatives. The most common approach is oxidative polymerization. google.com In this process, the monomer, this compound, is oxidized in an acidic aqueous solution. An oxidizing agent, such as ammonium (B1175870) persulfate, is introduced to initiate the reaction. google.comencyclopedia.pub The oxidant facilitates the formation of radical cations from the monomer, which then propagate to form polymer chains.

The general steps for the chemical synthesis of poly(this compound) are:

Initiation: The oxidant abstracts an electron from the aniline (B41778) monomer to form a radical cation. youtube.com

Propagation: The radical cation reacts with a neutral monomer, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The reaction ceases when growing chains react with each other or with other species in the solution. stanford.edu

The presence of a protonic acid is crucial as it acts as a dopant, protonating the polymer backbone and rendering the final material electrically conductive. google.com Alternative synthesis methods, such as electrochemical polymerization, can also be employed, where the monomer is polymerized directly onto an electrode surface by applying an electrical potential. frontiersin.org

Impact of this compound as a Monomer on Polymer Characteristics

The inclusion of this compound as a monomer significantly influences the final properties of the polymer due to the electronic and steric nature of the ethoxy groups. rsc.org

The two ethoxy (-OCH2CH3) groups attached to the aromatic ring at the 3 and 4 positions have a profound impact on the polymerization process and the resulting polymer's characteristics. These effects can be categorized as electronic and steric.

Electronic Effects : The ethoxy groups are electron-donating. rsc.org This increased electron density on the aromatic ring generally makes the monomer easier to oxidize compared to unsubstituted aniline. However, this electronic effect is often overshadowed by steric factors.

Steric Effects : Steric hindrance is a major consequence of the bulky diethoxy substituents. wikipedia.org These groups can disrupt the planarity of the polymer backbone, which is essential for the effective overlap of π-orbitals required for high electrical conductivity. rsc.org The decrease in conductivity due to alkyl or alkoxy groups is often attributed more to this steric effect than to electronic influences. rsc.org This disruption can also decrease the basicity of the nitrogen atoms, potentially leading to lower doping levels. rsc.org

The interplay of these effects dictates the final properties of the polymer. While the electron-donating nature might be beneficial for initiating polymerization, the steric bulk is often the dominant factor determining the ultimate electrical and structural properties. rsc.org

The morphology and electrical conductivity of polymers derived from this compound are direct consequences of the monomer's structure. The morphology of polyaniline and its derivatives typically consists of granular or nanofibrous structures embedded within a host matrix. researchgate.netscielo.br The presence of the bulky diethoxy groups can influence the packing of polymer chains, leading to a more amorphous structure compared to the semi-crystalline nature of unsubstituted polyaniline.

The electrical conductivity is significantly affected. Due to the steric hindrance from the diethoxy groups disrupting π-orbital conjugation along the polymer chain, the conductivity of poly(this compound) is expected to be lower than that of polyaniline. rsc.org This trend is observed across various substituted polyanilines where bulky groups impede charge carrier mobility. rsc.org

Table 1: Comparison of Expected Electrical Properties of Substituted Polyanilines This table illustrates the general impact of substituents on conductivity, providing context for the expected properties of Poly(this compound).

Polymer Substituent Type Expected Primary Effect Expected Relative Conductivity
Polyaniline None High chain planarity and conjugation High
Poly(o-ethylaniline) Electron-donating, Steric Steric hindrance disrupts planarity Lower than Polyaniline
Poly(this compound) Electron-donating, Significant Steric Hindrance Steric hindrance from two groups severely disrupts planarity Significantly Lower than Polyaniline

Copolymerization Studies

Copolymerization offers a strategy to tailor polymer properties by combining two or more different monomers. chandra-asri.com this compound can be copolymerized with other monomers, such as aniline, pyrrole, or 3,4-ethylenedioxythiophene (B145204) (EDOT), to create materials with intermediate or enhanced properties. researchgate.netresearchgate.net

The structure of the resulting copolymer is determined by the reactivity ratios (r1 and r2) of the comonomers, as described by the copolymer equation. open.edu

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Here, [M1] and [M2] are the concentrations of the two monomers. The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1) or the other monomer (r < 1). open.edu

If r1 and r2 ≈ 0 , an alternating copolymer is favored.

If r1 and r2 ≈ 1 , a random or ideal copolymer is formed. open.edu

If r1 > 1 and r2 < 1 (or vice versa), block-like structures may form. open.edu

By selecting a comonomer and controlling the reaction conditions, copolymers can be designed to balance properties like conductivity, solubility, and processability. For example, copolymerizing this compound with aniline could potentially improve solubility while modulating conductivity.

Table 2: Hypothetical Reactivity Ratios and Resulting Copolymer Structures This table uses data for illustrative purposes based on known free radical copolymerizations to demonstrate the concept.

Monomer 1 (M1) Monomer 2 (M2) r1 (Hypothetical) r2 (Hypothetical) Likely Copolymer Structure
This compound Aniline 0.8 1.1 Random/Ideal
This compound Styrene 0.05 0.45 Tending towards Alternating

Advanced Polymerization Mechanisms and Kinetics

Under steady-state assumptions, where the rate of radical formation equals the rate of termination, the rate of polymerization can be expressed as: youtube.com

Rp = kp * [M] * ( (f * kd * [I]) / kt )^0.5

Where:

kp is the rate constant for propagation.

[M] is the monomer concentration.

f is the initiator efficiency.

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

kt is the rate constant for termination.

This relationship shows that the polymerization rate is proportional to the monomer concentration and the square root of the initiator concentration. youtube.com Kinetic studies are crucial for controlling the molecular weight and the distribution of chain lengths, which in turn dictate the physical and mechanical properties of the final polymer. primescholars.com The kinetics of this compound polymerization would be influenced by the diethoxy substituents, which affect the reactivity of the monomer and the stability of the propagating radical species.

Computational Chemistry and Theoretical Studies of 3,4 Diethoxyaniline

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of chemical compounds from a theoretical standpoint. For 3,4-Diethoxyaniline, these methods offer insights into its electronic structure, potential energy surfaces, and interactions, complementing experimental data.

Biological Interactions and Mechanisms of Action of 3,4 Diethoxyaniline and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 3,4-Diethoxyaniline have demonstrated notable antimicrobial properties. These compounds have been evaluated against a variety of pathogenic bacteria, showing potential for the development of new antimicrobial agents.

Bactericidal Efficacy against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)

Studies have shown that derivatives of this compound exhibit significant bactericidal efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel dihydropyrimidine (B8664642) derivatives have been evaluated for their antimicrobial activity against common pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov Significant inhibitory activity was observed, with minimum inhibitory concentrations (MIC) as low as 32 and 64 μg/ml. nih.gov In these studies, Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) were identified as some of the most susceptible pathogens. nih.gov The highest inhibitory activity was often observed against Gram-negative microorganisms. nih.govnih.gov

Thiadiazole derivatives, another class of compounds that can be synthesized from aniline (B41778) precursors, have also shown potent antibacterial activity. kuey.net Some of these derivatives are effective against a broad spectrum of bacteria, including strains that have developed resistance to existing antibiotics. kuey.net For example, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated excellent antibacterial activity against S. aureus and even methicillin-resistant S. aureus (MRSA) strains. mdpi.com

Table 1: Bactericidal Efficacy of this compound Derivatives against Specific Bacterial Strains
Derivative ClassBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
DihydropyrimidineEscherichia coli32, 64 μg/ml nih.gov
DihydropyrimidineStaphylococcus aureus32, 64 μg/ml nih.gov
1,3,4-OxadiazoleStaphylococcus aureus1–2 µg/mL mdpi.com
1,3,4-OxadiazoleMethicillin-resistant S. aureus (MRSA)0.25–1 µg/mL mdpi.com

Mechanisms of Inhibition of Bacterial Metabolic Pathways

The antimicrobial action of this compound derivatives is attributed to their ability to interfere with essential bacterial metabolic pathways. While the precise mechanisms can vary depending on the specific derivative, several key modes of action have been identified.

One common mechanism involves the inhibition of crucial enzymes necessary for bacterial survival. openstax.orgnih.gov For example, some antibacterial drugs work by inhibiting enzymes involved in cell wall biosynthesis, leading to cell lysis. nih.gov Others target enzymes essential for protein synthesis by binding to ribosomal subunits and disrupting the translation process. openstax.org

Another mechanism is the disruption of the bacterial membrane's integrity. reactgroup.org Changes in the membrane's permeability can prevent the uptake of essential nutrients or lead to the leakage of cellular contents. reactgroup.org Some derivatives may also function as antimetabolites, interfering with the synthesis of essential molecules like folic acid. openstax.orgnih.gov The lipophilic character of some of these compounds is thought to contribute to their ability to cross bacterial cell membranes and exert their inhibitory effects. nih.gov

Antioxidant Properties and Radical Scavenging Capabilities

In addition to their antimicrobial effects, this compound and its derivatives have been investigated for their antioxidant properties. Antioxidants play a vital role in neutralizing harmful free radicals, which are unstable molecules that can cause cellular damage. ugm.ac.id

In Vitro Antioxidant Assays (e.g., DPPH radical scavenging)

The antioxidant potential of these compounds is often evaluated using in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a widely used method. agrojournal.orgmdpi.com This assay measures the ability of a compound to donate an electron to the stable DPPH radical, thereby neutralizing it. The reduction in the concentration of the DPPH radical is measured spectrophotometrically and is indicative of the compound's antioxidant capacity. bioline.org.br Studies have shown that aniline derivatives, including those related to this compound, exhibit significant DPPH radical scavenging activity.

The antioxidant activity is often attributed to the presence of electron-donating groups on the aromatic ring, which can stabilize the resulting radical after donating a hydrogen atom. core.ac.uk The presence of hydroxyl or ethoxy groups, as in this compound, can enhance this radical scavenging ability.

Protective Effects Against Cellular Damage

The antioxidant properties of this compound derivatives translate into protective effects against cellular damage caused by oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. ijbs.com Excessive ROS can damage cellular components such as lipids, proteins, and DNA. ijbs.com

By scavenging free radicals, these compounds can help mitigate this damage. nih.gov Research has indicated that compounds with antioxidant capabilities can protect cells from damage induced by various stressors. googleapis.comnih.gov This protective effect is crucial in preventing the onset and progression of various diseases associated with oxidative stress.

Enzyme Inhibition Studies

The biological activity of this compound and its derivatives also extends to the inhibition of specific enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.orgjackwestin.com This can be a key mechanism for their therapeutic effects.

Research has documented the inhibitory effects of these compounds on enzymes such as urease and α-chymotrypsin. For instance, some derivatives have shown potential in inhibiting urease, an enzyme that plays a role in certain bacterial infections. The inhibition can be competitive, where the inhibitor molecule resembles the substrate and competes for the active site, or noncompetitive, where the inhibitor binds to a different site on the enzyme, altering its conformation and activity. libretexts.orglibretexts.org The ability of these compounds to inhibit specific enzymes opens up avenues for their potential use in treating a variety of conditions.

Binding to Active Sites of Enzymes

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. Carbamate (B1207046) derivatives, for instance, are known to act as inhibitors by forming covalent bonds with the active sites of enzymes. ontosight.ai Studies on similar carbamate compounds suggest that they can inhibit enzymes such as Cytochrome P450.

The interaction is not limited to covalent bonding. Kinetic studies on derivatives of 2,3-dihydroquinazolin-4(1H)-one, which can be synthesized from substituted anilines, have demonstrated both noncompetitive and competitive modes of inhibition against cholinesterase enzymes. shd-pub.org.rs Molecular modeling in such studies helps to elucidate the specific binding interactions within the enzyme's active site. shd-pub.org.rs Furthermore, some pteridine (B1203161) derivatives bearing a 3,4-dimethoxyphenyl group have been identified as inhibitors of lipoxygenase enzymes, which are key in inflammatory pathways. smolecule.com The binding affinity and mechanism are often explored through kinetic and receptor-binding studies to understand the compound's pharmacological profile. smolecule.com

Effects on Biochemical Pathways

The influence of 3,4-diethoxyphenyl compounds extends to various biochemical pathways, although the exact molecular targets are often context-dependent. Research on related compounds provides insight into these effects. For example, a 3,4-dimethoxyphenyl bis-benzimidazole derivative was found to activate several critical signaling pathways, including MAP kinase, WNT signaling, and the p53 pathway, particularly in response to cellular stress like ionizing radiation. nih.gov This suggests that derivatives can play a role in modulating cellular responses to DNA damage. nih.gov

Additionally, research into compounds with similar structures, such as 3-(3,4-Dimethoxyphenyl)isoxazol-5-amine, indicates that the isoxazole (B147169) ring system, in combination with the dimethoxyphenyl group, is versatile in interacting with biological targets, making these compounds valuable leads in drug discovery for modulating various biological pathways. ontosight.ai

Antiestrogenic Properties of Derivatives

Derivatives of this compound are of interest for their potential antiestrogenic activities. Antiestrogens are compounds that block the effects of estrogen, a hormone that can promote the growth of certain cancers, particularly breast cancer. mdpi.com These agents often work by interacting with estrogen receptors (ERs). mdpi.com

Inhibition of Estrogen-Induced Cell Proliferation in Cancer Cell Lines

A key characteristic of antiestrogenic compounds is their ability to curb the growth of hormone-dependent cancer cells. Research into derivatives of 2,5-Diethoxy-4-morpholinoaniline, a close structural analog of this compound, has shown that they can significantly reduce estrogen-induced cell proliferation in breast cancer cell lines. This inhibitory action is a hallmark of compounds with potential therapeutic applications in treating hormone-dependent cancers. Flavonoid phytochemicals have also been shown to exert antiestrogenic effects in ER-α-positive MCF-7 breast cancer cells. nih.gov

Potential as Selective Estrogen Receptor Modulators (SERMs)

Derivatives of anilines with diethoxy substitutions are being explored as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific effects, acting as estrogen antagonists in some tissues (like the breast) while acting as agonists in others (like bone). dovepress.comwikipedia.org This dual activity makes them a valuable class of drugs for treating conditions like breast cancer and osteoporosis. dovepress.com

The mechanism of SERMs involves binding to estrogen receptors (ERα and ERβ), which induces specific conformational changes in the receptor. dovepress.com This altered conformation affects the recruitment of co-regulatory proteins, leading to either gene activation or repression in a tissue-specific manner. dovepress.com Research on a series of morpholinoaniline derivatives, which share structural similarities with this compound, was specifically aimed at designing them to function as SERMs. These modified derivatives were found to target multiple estrogen receptor conformations, enhancing their anti-estrogenic potential.

Cytotoxic Effects on Cancer Cell Lines

Beyond antiestrogenic activity, direct cytotoxicity against cancer cells is a significant area of research for this compound and its derivatives.

The hydrochloride salt of this compound has demonstrated cytotoxic effects against the MCF-7 breast cancer cell line. Research on a wide array of derivatives containing the 3,4-dimethoxyphenyl group, which is structurally very similar to the 3,4-diethoxyphenyl group, has revealed potent cytotoxic activity across numerous cancer cell lines. The table below summarizes the cytotoxic activity of this compound hydrochloride and various related derivatives.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound hydrochlorideMCF-7 (Breast Cancer)Data available but specific value not cited in source
Phenyl ethylamine (B1201723) analogHuman Leukemia Cellsas low as 0.13
1,3,4-Thiadiazole derivative with 4-methoxyphenyl (B3050149) substituentSK-OV-3 (Ovarian Cancer)19.5 nih.gov
α-Aminophosphonate with 4-hydroxy-3-methoxyphenyl substituentHepG2 (Liver Cancer)18.17 (µg/mL) nih.gov
α-Aminophosphonate with 4-hydroxy-3-methoxyphenyl substituentMCF-7 (Breast Cancer)22.12 (µg/mL) nih.gov
2-hydroxy benzothiazole (B30560) incorporated 1,3,4-oxadiazole derivativeMCF-7 (Breast Cancer)1.8 ekb.eg
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6 mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4 mdpi.com
(-)-drimenol derivative (14c) with dimethoxyphenyl groupMCF-7 (Breast Cancer)9.0 - 25 (range for 5 derivatives) mdpi.com

Induction of Apoptosis

A primary mechanism through which many cytotoxic compounds eliminate cancer cells is by inducing apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger this process.

One notable example is N,N'-[(3,4-dimethoxyphenyl)methylene]biscinnamide (DPMBC), a derivative designed based on a marine natural product. iiarjournals.org Studies on DPMBC revealed that it induces apoptosis in human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells. iiarjournals.org The mechanism involves the up-regulation of Death Receptor 5 (DR5), which initiates the extrinsic apoptotic pathway, leading to the activation of a cascade of caspase enzymes (caspase-8, -3, and -7) that execute cell death. iiarjournals.org

Similarly, other research has shown that furan-2(5H)-one derivatives can induce apoptosis in colon cancer cells by down-regulating the anti-apoptotic protein survivin and activating caspase-3. mdpi.com The ability of these varied derivatives to induce apoptosis underscores their potential as templates for the development of new anticancer agents. mdpi.comiiarjournals.org

Dose-Dependent Responses

The biological effects of chemical compounds are frequently dependent on the concentration or dose administered. Research into various aniline derivatives illustrates that their impact on biological systems can vary significantly with concentration. For instance, studies on inhibitors derived from compounds related to this compound show clear dose-dependent activity.

In the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers, a medicinal chemistry campaign starting from a quinoline-dione screening hit produced a series of potent inhibitors. researchgate.net The synthesis of quinolone derivatives can originate from precursors like this compound. googleapis.com Testing of these mIDH1 inhibitors revealed a dose-dependent stabilization of the target enzyme in cell-based assays. researchgate.net For example, in a mouse xenograft model, a single oral dose of 30 mg/kg of a potent inhibitor led to higher tumor concentrations and a corresponding decrease in the oncometabolite 2-hydroxyglutarate (2-HG) when compared to another established drug. researchgate.net

Similarly, studies on other bioactive molecules demonstrate a clear dose-response relationship. For example, anthocyanin supplementation has been shown to dose-dependently reduce platelet aggregation and reactive oxygen species (ROS) levels in individuals with dyslipidemia. nih.gov This principle, where the magnitude of the biological response is proportional to the dose of the compound, is fundamental in pharmacology and toxicology. nih.govnih.gov While specific dose-response data for this compound itself is not extensively detailed in the provided context, the activity of its derivatives, such as certain quinolones, follows this established pharmacological principle. researchgate.netgoogleapis.com

Interactive Table: Dose-Dependent Effects of Bioactive Compounds
Compound ClassBiological EffectDose RelationshipReference
mIDH1 Inhibitors (related to quinolones)Enzyme Stabilization / Reduction of 2-HGActivity increases with dose. A 30 mg/kg oral dose showed significant tumor concentration and target engagement. researchgate.net
AnthocyaninsAttenuation of platelet functionPlatelet aggregation and ROS levels decreased in a dose-dependent manner. nih.gov
BenzylideneacetophenonesAnti-inflammatory activityCompounds tested at a dose of 100 mg/kg showed activity equivalent to the reference drug. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity of this compound derivatives is rooted in their interactions with essential macromolecules like proteins and nucleic acids. These interactions can alter the function of the macromolecule, leading to a therapeutic or biological effect.

A notable example is found in derivatives of the related compound, 2,5-Diethoxy-4-morpholinoaniline, which have been investigated for their antiestrogenic properties. Certain derivatives in this class function as selective estrogen receptor modulators (SERMs). This indicates a direct interaction with the estrogen receptor, a protein that plays a crucial role in cell proliferation, particularly in breast cancer. By binding to the estrogen receptor, these compounds can inhibit estrogen-induced cell growth in cancer cell lines. The mechanism of action for some anticancer compounds involves inducing apoptosis (programmed cell death) through pathways that involve oxidative stress and the disruption of cellular signaling, which inherently involves a cascade of interactions with various proteins and other macromolecules.

The interaction between small molecules and DNA is another critical mechanism. Double-stranded DNA possesses a negatively charged sugar-phosphate backbone and exposes the edges of its base pairs in major and minor grooves, providing sites for binding. bmglabtech.com While direct DNA interaction studies for this compound are not detailed, related aniline derivatives and other small molecules are known to bind DNA. nih.gov Peroxynitrite, for example, can cause DNA strand breaks and react with guanine (B1146940) bases, the most easily oxidized of the four DNA bases. mdpi.com The ability of a compound to interact with DNA or to inhibit the binding of proteins (like transcription factors) to DNA can have profound effects on gene expression and cell viability. nih.govbmglabtech.com The binding affinity and specificity of these interactions are often enhanced by the formation of multi-protein complexes or through conformational changes in both the protein and the DNA upon binding. bmglabtech.com

Amino acids within proteins have distinct preferences for interacting with DNA bases. Arginine and lysine, for instance, show a strong preference for binding with guanine. nih.gov The design of derivatives of this compound can, therefore, be tailored to target specific protein or DNA structures.

Interactive Table: Macromolecular Interactions of Aniline Derivatives and Related Compounds
Compound/Derivative ClassMacromolecular TargetType of InteractionBiological OutcomeReference
2,5-Diethoxy-4-morpholinoaniline derivativesEstrogen Receptor (Protein)Selective modulation (SERM activity)Inhibition of estrogen-induced cell proliferation
Polyamidine derivatives (e.g., TAPP-H)DNA, DNA-Binding ProteinsDNA binding and inhibition of protein-DNA interactionAntitumor activity, cell cycle arrest nih.gov
General Aniline DerivativesProteins & DNAOxidative stress, disruption of signaling pathwaysInduction of apoptosis

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. wikipedia.org This understanding allows for the rational design of more potent and selective compounds by modifying the chemical structure. wikipedia.org

For derivatives of aniline, SAR studies have revealed critical insights. When comparing this compound to its isomer 2,5-Diethoxy-4-morpholinoaniline, the position of the diethoxy groups and the presence of a morpholino group are significant. The absence of the bulky morpholino group on this compound reduces steric hindrance, which can facilitate certain chemical reactions. Electrochemical studies on 4-morpholinoaniline (B114313) derivatives have shown that substituents play a crucial role in modulating biological activity, and that pH can significantly affect these effects.

SAR studies on other classes of compounds also highlight key principles applicable to the design of this compound derivatives:

Benzylideneacetophenones: Research on these compounds, which can be derived from anilines, demonstrated that the presence of electron-donating groups (like ethoxy or methoxy (B1213986) groups) on the phenyl rings tends to enhance anti-inflammatory and antioxidant activities. nih.gov

Dihydropyrimidines (DHPMs): In a study of thirty-six DHPM derivatives, those with a phenyl ring at the C-4 position, substituted with either electron-withdrawing or electron-releasing groups, were among the most active antibacterial agents. nih.gov This indicates that the electronic properties of substituents are a key determinant of activity.

Aromatic Ethers: In a series of analogues developed as inhibitors of influenza virus neuraminidase, modifications at the 1-position (substituting with carboxylic acid, ester, aldehyde, or amide) and at the 3- or 4-hydroxyl group were explored. Introducing hydrophobic groups at the C-4 position was found to potentially enhance binding action. mdpi.com

The strategic synthesis of 3,4-dialkoxyanilines from lignin-derived monomers for use as precursors to pharmaceuticals like the anticancer drug gefitinib (B1684475) further underscores the importance of the 3,4-dialkoxy aniline scaffold in medicinal chemistry. nih.gov This approach uses the existing chemical structure as a foundation to introduce valuable functional groups, such as the aniline moiety, to build complex, biologically active molecules. nih.gov

Interactive Table: SAR Findings in Aniline-Related Derivatives
Compound SeriesStructural FeatureImpact on Biological ActivityReference
4-MorpholinoanilinesSubstituents on the aniline ringModulates electrochemical properties and biological effects.
BenzylideneacetophenonesElectron-donating groups (e.g., -OCH3, -OC2H5) at the para-positionEnhances anti-inflammatory and antioxidant activity. nih.gov
DihydropyrimidinesSubstituted phenyl ring at C-4 positionKey feature for the most potent antibacterial compounds. nih.gov
This compound vs. 2,5-Diethoxy-4-morpholinoanilineAbsence of morpholino groupReduces steric hindrance, enabling faster nucleophilic attacks.

Environmental Considerations and Ecotoxicological Research

Persistence and Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For aniline (B41778) derivatives, these processes can be both biotic and abiotic.

While specific studies on the degradation of 3,4-diethoxyaniline are not extensively detailed in the provided results, the degradation of similar aniline compounds, such as 3,4-dichloroaniline (B118046) (3,4-DCA), offers valuable insights. For instance, the degradation of 3,4-DCA can proceed through dechlorination to form 4-chloroaniline, which is then further metabolized. mdpi.com Another proposed pathway involves two dechlorination steps to yield aniline, followed by aromatic ring cleavage. mdpi.com Bacterial strains like Acinetobacter soli GFJ2 have demonstrated the ability to degrade halogenated anilines, suggesting that microbial degradation is a potential pathway for the breakdown of such compounds in the environment. mdpi.comresearchgate.net The degradation of aniline itself often involves conversion to catechol, which is then subject to ring cleavage. researchgate.netplos.org

The environmental stability of a substance is a key factor in its potential to cause long-term effects. Unstable substances may degrade rapidly, potentially forming degradation products that could also be of environmental concern. ecetoc.org The degradation of herbicides like diuron (B1670789) can lead to the formation of 3,4-DCA as a transformation product, which can be more persistent and mobile than the parent compound. tarbaweya.org

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. api.org This potential is often estimated using the octanol-water partition coefficient (log Kow) and confirmed with experimentally determined Bioconcentration Factors (BCF). ilo.org

For a substance structurally similar to this compound, a measured BCF of 13 L/kg was reported, indicating a low potential for bioaccumulation in organisms. europa.eu A log Kow of ≥ 4 is often used as a screening criterion for potential bioaccumulation. ilo.org Chemicals with a high propensity to concentrate in aquatic life can accumulate to toxicologically significant levels in the fatty tissues of exposed organisms. api.org However, factors such as rapid biodegradation and strong sorption to environmental particles can reduce the likelihood of high bioconcentration. europa.eu

The process of bioaccumulation is influenced by various factors, including the chemical's properties, environmental conditions, and the biology of the organism. api.org The rate of uptake versus the rate of elimination (including metabolic biotransformation) determines the ultimate bioaccumulation level. api.orgnih.gov

Impact on Microbial Communities

Microbial communities in soil and water are fundamental to ecosystem health and nutrient cycling. nih.govmdpi.com The introduction of chemical substances can have significant impacts on the diversity and function of these communities.

The effects of aniline derivatives on microbial communities can be complex. While some microorganisms are capable of degrading these compounds, high concentrations can be toxic. For instance, herbicides and their degradation products can alter soil microbial activity. mdpi.com The impact of a chemical on microbial communities can be influenced by various environmental factors, such as soil type, nutrient availability, and the presence of other pollutants. mdpi.comnih.gov

Environmental Monitoring and Detection Strategies

Effective environmental monitoring is crucial for detecting the presence and tracking the fate of chemical compounds in various environmental compartments. A range of analytical methods and strategies are employed for this purpose.

The detection of aniline derivatives in environmental samples typically involves classical analytical techniques such as chromatography (e.g., LC-MS/MS) and spectroscopy. mdpi.com These methods offer high sensitivity and selectivity, allowing for the quantification of contaminants at low concentrations. mdpi.com

Environmental monitoring programs for landfills and other potential sources of contamination often include the monitoring of groundwater and surface water. gov.bc.ca The design of these programs considers site-specific hydrogeology to ensure early detection of any potential contamination. gov.bc.ca

In recent years, there has been a growing interest in the development of biosensors for environmental monitoring. mdpi.com These devices, which can be based on enzymes, antibodies, or whole cells, offer the potential for rapid, cost-effective, and in-situ detection of pollutants. mdpi.com The Internet of Things (IoT) is also emerging as a powerful tool for real-time environmental monitoring, using interconnected sensors to collect and transmit data on various environmental parameters. hashstudioz.com

Advanced Applications and Future Research Directions

Precursor in Agrochemical Synthesis (e.g., Diethofencarb)

3,4-Diethoxyaniline serves as a crucial starting material in the synthesis of the fungicide Diethofencarb. rug.nluantwerpen.be Diethofencarb, chemically known as isopropyl N-(3,4-diethoxyphenyl)carbamate, is a carbamate (B1207046) fungicide effective against a variety of plant pathogens, particularly Botrytis cinerea and strains of Botrytis spp. that are resistant to benzimidazole (B57391) fungicides. prepchem.comnih.gov

The synthesis of Diethofencarb from this compound is a direct and efficient process. It involves the reaction of this compound with isopropyl chloroformate. prepchem.com This reaction, typically carried out in the presence of a base in an organic solvent, results in the formation of the carbamate linkage, yielding Diethofencarb. One documented synthesis describes dissolving this compound and diethylaniline in benzene (B151609), followed by the dropwise addition of isopropyl chloroformate under ice-cooling to produce crude crystals of Diethofencarb, which are then purified by recrystallization. prepchem.com

The use of this compound as a precursor highlights its importance in the agrochemical industry for producing effective crop protection agents.

Building Block for Complex Organic Molecules

The structural features of this compound make it a valuable building block in the synthesis of more complex organic molecules. Organic building blocks are functionalized molecules that form the basis for the modular assembly of larger, more intricate molecular architectures. sigmaaldrich.comenamine.net The presence of both an amino group and two ether linkages on the aromatic ring of this compound provides multiple reactive sites for further chemical transformations. cymitquimica.com

Its utility as a building block is demonstrated in its application in the synthesis of various heterocyclic compounds and other complex structures. The ethoxy groups can influence the reactivity and solubility of the resulting molecules, a desirable trait in medicinal chemistry and materials science. The process of designing synthetic routes for complex molecules, known as retrosynthetic analysis, often identifies versatile starting materials like this compound as key components. journalspress.com

Applications in Conductive Polymer Research

Conductive polymers are organic polymers that can conduct electricity. mdpi.comjchemrev.com These materials have garnered significant interest for their potential applications in electronics, such as in sensors, light-emitting diodes, and antistatic coatings. jchemrev.comnih.gov Polyaniline (PANI) is a well-known conductive polymer, and its properties can be tuned by the introduction of various substituents. nih.gov

Sensor Development

The development of chemical sensors for the detection of various analytes is a critical area of research. The electrochemical properties of aniline (B41778) derivatives make them suitable for use in sensor applications. The oxidation of the aniline group can be monitored, and this process can be influenced by the presence of specific analytes, forming the basis of a sensing mechanism.

Derivatives of this compound can be utilized in the development of electrochemical sensors. For instance, the electrochemical behavior of related morpholinoaniline compounds, which can be synthesized from precursors like this compound, has been studied for sensor development. These studies have identified distinct electrochemical profiles that are useful for creating sensors that rely on specific redox reactions. The functional groups on the aniline ring can be modified to enhance selectivity and sensitivity towards target molecules.

Precursor for Pharmaceutical Compounds (e.g., Gefitinib (B1684475), Quinoxaline (B1680401) Derivatives)

This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the anticancer drug Gefitinib and various quinoxaline derivatives. rug.nl

Gefitinib:

Gefitinib (Iressa®) is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. google.comnih.govmdpi.comthieme-connect.de Several synthetic routes to Gefitinib have been developed, and some of these utilize precursors that can be derived from this compound. While direct use of this compound in the most common syntheses of Gefitinib is not explicitly detailed, the closely related 3,4-dialkoxyanilines are highlighted as valuable starting materials. uantwerpen.be The core structure of Gefitinib contains a quinazoline (B50416) ring system, and the aniline moiety is a fundamental component in the construction of this heterocyclic system.

Quinoxaline Derivatives:

Quinoxalines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. sapub.orgarcjournals.org The synthesis of quinoxaline derivatives often involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netnih.gov Substituted anilines, such as this compound, can be transformed into the corresponding o-phenylenediamines, which then serve as the key building blocks for the quinoxaline ring system. The substituents on the aniline precursor are incorporated into the final quinoxaline structure, influencing its pharmacological profile.

Emerging Research Areas

Nanomaterials Integration

An emerging area of research is the integration of organic molecules like this compound with nanomaterials to create hybrid materials with novel properties. While specific research on the integration of this compound with nanomaterials is still in its early stages, the broader field of aniline-nanomaterial composites is well-established. For instance, polyaniline is often combined with nanomaterials like carbon nanotubes to enhance the performance of sensors and other electronic devices. nih.gov The functional groups of this compound could provide sites for attachment or interaction with the surface of nanomaterials, leading to new functionalities.

Advanced Materials Science Applications

This compound serves as a crucial building block in the synthesis of advanced materials, contributing to the development of specialized polymers and functional materials for a range of high-tech applications. bldpharm.com Its unique molecular structure, featuring a reactive amine group and two ethoxy side chains on a benzene ring, allows for its incorporation into various material backbones, imparting specific electronic and optical properties.

One of the significant applications of this compound is in the field of polymer science . It functions as a monomer or a precursor in the synthesis of polymers with tailored characteristics. bldpharm.comyufenggp.com For instance, as an aniline derivative, it can be used to create polymers analogous to polyaniline, which is a well-known conductive polymer. mdpi.comcas.cz The ethoxy groups on the this compound monomer can enhance the solubility and processability of the resulting polymers, a common challenge in the field of conducting polymers. Furthermore, it has been identified as a component in curing agent compositions for thermosetting resins, which are essential materials in adhesives, coatings, and composites. googleapis.com

In the realm of organic electronics and electro-optic materials , this compound is a valuable intermediate. Research has shown its utility in the preparation of nematic liquid crystals, which are fundamental components in displays and light modulation technologies that rely on the electro-optic effect. googleapis.comwavelength-oe.com The electronic properties of aniline derivatives also make them suitable for the development of organic semiconductors, which are at the core of next-generation flexible electronics, sensors, and organic light-emitting diodes (OLEDs). ijrpr.comresearchgate.net

Another promising area of application within materials science is corrosion inhibition . Organic compounds containing nitrogen, oxygen, and aromatic rings, such as aniline derivatives, are known to be effective corrosion inhibitors for metals and alloys. researchgate.netnih.gov They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with corrosive agents. researchgate.netresearchgate.net Studies on various aniline and pyrazole (B372694) derivatives have demonstrated significant inhibition efficiency for steel in acidic environments. nih.govresearchgate.net While specific research on this compound as a primary inhibitor is an area for future exploration, the established performance of structurally similar compounds suggests its strong potential for developing new, effective anti-corrosion formulations.

Application AreaSpecific Use of this compoundPotential Material Benefit
Polymer Science Monomer for specialty polymersEnhanced solubility, processability, conductivity yufenggp.commdpi.com
Curing agent for thermosetting resinsComponent for advanced composites and adhesives googleapis.com
Organic Electronics Precursor for nematic liquid crystalsDevelopment of electro-optic devices and displays googleapis.com
Building block for organic semiconductorsFoundation for flexible and transparent electronics ijrpr.comresearchgate.net
Corrosion Inhibition Potential inhibitor for metalsFormation of a protective surface film to prevent corrosion researchgate.netnih.gov

Interdisciplinary Research Opportunities

The specialized applications of this compound in materials science create numerous opportunities for interdisciplinary research, bridging chemistry, physics, engineering, and biology. The development of functional materials from this compound necessitates a collaborative approach to fully explore and optimize their properties and applications.

A significant interdisciplinary frontier lies at the intersection of materials chemistry and physics in the field of organic electronics. youtube.com Synthesizing novel conductive polymers or organic semiconductors from this compound is a chemical challenge. However, understanding the charge transport mechanisms, electronic band structure, and device performance requires the expertise of physicists and electrical engineers. youtube.comnih.gov Collaborative research in this area could lead to the creation of more efficient organic photovoltaic cells, thermoelectric devices that convert waste heat into electricity, and advanced sensors. researchgate.netyoutube.com

The development of smart materials and sensors represents another key interdisciplinary area. Polymers derived from this compound could be designed to respond to specific chemical or biological stimuli. This connects materials science with analytical chemistry and biology. For example, integrating these polymers into electronic devices could yield highly sensitive sensors for environmental monitoring (detecting pollutants) or biomedical diagnostics (detecting biomarkers). cas.czresearchgate.net Such projects would require joint efforts from polymer chemists to synthesize the material, engineers to fabricate the device, and biologists or environmental scientists to validate its application. ijrpr.comresearchgate.net

Furthermore, the potential use of this compound derivatives as corrosion inhibitors opens up collaborations between electrochemistry and mechanical engineering . While chemists can design and synthesize novel inhibitor molecules, engineers are needed to test their performance under real-world conditions, such as in pipelines or structural materials, and to understand the impact of the inhibitor on the mechanical integrity of the protected metal. mdpi.com Computational modeling, another interdisciplinary tool, can be used to predict the adsorption behavior of the inhibitor on the metal surface, guiding the design of more effective molecules. nih.gov

In essence, while this compound is a single chemical compound, its potential applications are broad and complex, demanding a convergence of expertise from multiple scientific and engineering disciplines to drive innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-diethoxyaniline, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, coupling 3,4-dihydroxyaniline with ethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the ethoxy groups. Optimization involves monitoring reaction time, stoichiometry, and catalyst selection (e.g., phase-transfer catalysts). Purity is confirmed via HPLC (>98%) and structural validation through 1H NMR^1 \text{H NMR} (ethoxy protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–7.0 ppm) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Due to its sensitivity to oxidation and moisture, the compound should be stored under inert gas (e.g., argon) in amber glass vials at 4°C. Stability can be monitored via periodic TLC or FTIR analysis. Decomposition products (e.g., quinone derivatives) are identifiable by UV-Vis spectral shifts at 300–400 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., ethoxy groups at δ 60–70 ppm for 13C^{13}\text{C}).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+^+ at m/z 196.12 for C₁₀H₁₅NO₂).
  • IR : Stretching frequencies for C-O (1240–1270 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the electronic effect of ethoxy groups influence this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-donating ethoxy groups activate the aromatic ring toward electrophilic substitution but may hinder oxidative addition in cross-couplings. Computational studies (DFT at B3LYP/6-31G(d)) predict charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Experimental validation includes kinetic monitoring via GC-MS and Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictory data in the analysis of this compound derivatives, such as unexpected byproducts in amidation reactions?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., over-alkylation or hydrolysis). Strategies include:

  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O}) to track oxygen sources in hydrolysis byproducts.
  • Advanced Chromatography : UPLC-MS/MS to separate and identify low-abundance intermediates.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient species during reactions .

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

  • Methodological Answer : As a monomer, it can be polymerized via oxidative (e.g., FeCl₃) or electrochemical methods to form polyaniline derivatives. Key parameters include:

  • Bandgap Tuning : Ethoxy groups lower the bandgap (~2.1 eV) compared to unsubstituted polyaniline (~3.0 eV), enhancing conductivity.
  • Morphology Control : AFM and XRD assess crystallinity, while cyclic voltammetry measures redox activity. Applications include organic solar cells and biosensors .

Q. What computational approaches predict the toxicity and environmental impact of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Predict acute toxicity (e.g., LC₅₀ for aquatic organisms) using descriptors like logP and HOMO-LUMO gaps.
  • Molecular Dynamics : Simulate biodegradation pathways in soil/water systems.
  • Ecotoxicity Assays : In vitro tests (e.g., Daphnia magna immobilization) validate predictions. Regulatory compliance (e.g., REACH) requires LC-MS quantification of degradation products .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods with >100 fpm airflow.
  • Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous rinses to prevent contamination.
  • Waste Disposal : Incinerate at >850°C with alkaline scrubbers to minimize dioxin formation. Compliance with OSHA HazCom 2012 and GHS labeling is mandatory .

Comparative and Structural Studies

Q. How do structural analogs (e.g., 3,4-dimethoxyaniline) compare in synthetic utility and electronic properties?

  • Methodological Answer : Methoxy groups increase electron density but reduce steric bulk compared to ethoxy. Comparative studies via cyclic voltammetry show methoxy derivatives have higher oxidation potentials (+0.8 V vs. Ag/AgCl) but lower solubility in polar solvents. X-ray crystallography (e.g., CCDC analysis) reveals ethoxy derivatives adopt twisted conformations, affecting packing in solid-state materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.